molecular formula C7H15NSi B14711421 2-(Trimethylsilyl)butanenitrile CAS No. 21247-28-9

2-(Trimethylsilyl)butanenitrile

Cat. No.: B14711421
CAS No.: 21247-28-9
M. Wt: 141.29 g/mol
InChI Key: BJTRJVFSJBBTOZ-UHFFFAOYSA-N
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Description

2-(Trimethylsilyl)butanenitrile is an organic compound characterized by the presence of a trimethylsilyl group attached to a butanenitrile backbone. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Trimethylsilyl)butanenitrile can be synthesized through several methods. One common approach involves the reaction of butanenitrile with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Trimethylsilyl)butanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Trimethylsilyl)butanenitrile has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules.

    Medicine: Utilized in the development of pharmaceutical intermediates.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Trimethylsilyl)butanenitrile involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl group. This group can stabilize reactive intermediates, making the compound a valuable reagent in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

Similar Compounds

    Butanenitrile: Lacks the trimethylsilyl group, making it less reactive in certain chemical reactions.

    Trimethylsilyl chloride: Used as a reagent to introduce the trimethylsilyl group into other compounds.

    2-(Trimethylsilyl)ethanol: Contains a hydroxyl group instead of a nitrile group.

Uniqueness

2-(Trimethylsilyl)butanenitrile is unique due to the presence of both the trimethylsilyl group and the nitrile group, which confer distinct reactivity and stability properties. This combination makes it particularly useful in synthetic chemistry and industrial applications .

Properties

CAS No.

21247-28-9

Molecular Formula

C7H15NSi

Molecular Weight

141.29 g/mol

IUPAC Name

2-trimethylsilylbutanenitrile

InChI

InChI=1S/C7H15NSi/c1-5-7(6-8)9(2,3)4/h7H,5H2,1-4H3

InChI Key

BJTRJVFSJBBTOZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C#N)[Si](C)(C)C

Origin of Product

United States

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